molecular formula C23H15N3O2 B6056719 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile

Cat. No. B6056719
M. Wt: 365.4 g/mol
InChI Key: JMDYLYAIZVBZNT-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile, also known as QPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. QPA belongs to the family of quinazoline derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Furthermore, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has also been found to inhibit the expression of various genes involved in cancer cell growth and survival. In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to modulate the immune response by reducing the production of inflammatory cytokines. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and can be easily scaled up for large-scale production. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to be stable under various conditions, making it suitable for storage and transportation. However, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile. One area of research is the development of new derivatives of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile, which could lead to the identification of new targets for cancer therapy and antiviral therapy. Furthermore, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile could be investigated for its potential applications in other areas, such as neurodegenerative diseases and autoimmune diseases. Finally, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile could be further investigated for its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzonitrile with 3-phenoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile. The synthesis method is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to reduce inflammation in animal models of arthritis and sepsis.

properties

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c24-15-17(22-25-21-12-5-4-11-20(21)23(27)26-22)13-16-7-6-10-19(14-16)28-18-8-2-1-3-9-18/h1-14H,(H,25,26,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDYLYAIZVBZNT-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6317222

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